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molecular formula C7H4BrFO2 B127030 5-Bromo-2-fluorobenzoic acid CAS No. 146328-85-0

5-Bromo-2-fluorobenzoic acid

Cat. No. B127030
M. Wt: 219.01 g/mol
InChI Key: PEXAZYDITWXYNJ-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

Triphenylphosphine polymer bound (200 mg; 0.60 mmol; 0.15 eq.), palladium (II) acetate (60.17 mg; 0.27 mmol; 0.07 eq.) and DMF (12 mL) were first mixed in a microwave vial, purged with N2 and let stirring at RT for 2 h. The vial was then opened, zinc cyanide (469.70 mg; 4 mmol; 1 eq.) and methyl 5-bromo-2-fluorobenzoate, prepared from literature procedure starting from 5-bromo-2-fluorobenzoic acid (COMBI-BLOCKS; CA-4097) (932.15 mg; 4 mmol; 1 eq.), were added and the resulting mixture was purged once more and sealed. It was then heated in the microwave at 140° C. for 50 min. The reaction mixture was filtrated through a glass frit and the resin was washed with Et2O (3×10 mL). The combined organic solutions were washed with water (3×5 mL), once with NaCl sat. solution (10 mL) and then dried over magnesium sulfate. Evaporation of the solvents gave the title compound as a white solid (638 mg; 89%). 1H NMR (DMSO-d6, 300 MHz) δ 8.35 (dd, J=6.8, 2.2 Hz, 1H), 8.2-8.17 (m, 1H), 7.63 (dd, J=10.6. 8.6 Hz, 1H), 3.89 (s, 3H). GC/MS: 179. HPLC (Method A), Rt 2.74 min (purity: 93.9%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
932.15 mg
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
60.17 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
zinc cyanide
Quantity
469.7 mg
Type
catalyst
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:21]1[CH:22]=[CH:23][C:24](F)=[C:25]([CH:30]=1)[C:26]([O:28][CH3:29])=[O:27].BrC1C=CC([F:42])=C(C=1)C(O)=O.C[N:44]([CH:46]=O)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[C-]#N.[Zn+2].[C-]#N>[C:46]([C:21]1[CH:30]=[C:25]([CH:24]=[CH:23][C:22]=1[F:42])[C:26]([O:28][CH3:29])=[O:27])#[N:44] |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
932.15 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)F
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
60.17 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)F
Name
zinc cyanide
Quantity
469.7 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
let stirring at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were first mixed in a microwave vial
CUSTOM
Type
CUSTOM
Details
purged with N2
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the resulting mixture was purged once more
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated in the microwave at 140° C. for 50 min
Duration
50 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through a glass frit
WASH
Type
WASH
Details
the resin was washed with Et2O (3×10 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with water (3×5 mL), once with NaCl sat. solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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